AZD3147
Description
Properties
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD3147: A Technical Deep Dive into its Dual Inhibition of mTORC1 and mTORC2 Signaling
For Researchers, Scientists, and Drug Development Professionals
AZD3147 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibitory action prevents the phosphorylation of key downstream effectors, leading to the modulation of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
mTOR is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473 (S473), leading to its full activation.
This compound, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[3] This leads to the inhibition of signaling pathways downstream of both complexes.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target | IC50 (nM) |
| mTOR | 1.5 |
| PI3Kα | 912 |
| PI3Kβ | 5,495 |
| PI3Kδ | 9,333 |
| PI3Kγ | 6,310 |
Data sourced from enzyme assays.[2]
Table 2: Cellular Inhibitory Potency of this compound in MDA-MB-468 cells
| Complex | IC50 (nM) |
| mTORC1 | 40.7 |
| mTORC2 | 5.75 |
Data sourced from cellular assays.[2]
Table 3: Cellular IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) |
| Kelly | 0.88 |
| IMR-32 | 662.4 |
Data from a study on neuroblastoma cells.[1]
Signaling Pathway Visualizations
The following diagrams illustrate the mTOR signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
mTOR Kinase Assay (Biochemical)
This protocol is designed to measure the direct inhibitory activity of this compound on mTOR kinase.
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Reagents and Materials:
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Recombinant active mTOR enzyme.
-
Inactive p70S6K as a substrate.
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Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
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ATP solution (100 µM).
-
This compound at various concentrations.
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SDS-PAGE gels and Western blotting reagents.
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Primary antibodies: anti-phospho-p70S6K (Thr389).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
-
-
Procedure:
-
Prepare reaction mixtures in kinase buffer containing recombinant mTOR enzyme and the p70S6K substrate.
-
Add this compound at a range of concentrations to the reaction mixtures and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for phosphorylated p70S6K (Thr389) to detect the product of the kinase reaction.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of mTORC1 and mTORC2 substrates within a cellular context.
-
Reagents and Materials:
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Cancer cell line (e.g., MDA-MB-468, U87-MG, PC-3).
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Cell culture medium and serum.
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This compound at various concentrations.
-
Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
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BCA protein assay kit.
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SDS-PAGE gels and Western blotting reagents.
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Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control (e.g., anti-Actin or anti-Tubulin).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
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Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Akt, S6K1, and 4E-BP1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation and calculate cellular IC50 values.
-
Cell Proliferation/Viability Assay
This protocol is used to determine the effect of this compound on cell growth and viability.
-
Reagents and Materials:
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Cancer cell line of interest.
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96-well cell culture plates.
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Cell culture medium and serum.
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This compound at various concentrations.
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Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit like CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed cells at a defined density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
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Conclusion
This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to block both major mTOR complexes results in comprehensive inhibition of downstream signaling, leading to potent anti-proliferative effects in cancer cells. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway.
References
AZD3147: A Technical Guide to a Potent Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a highly potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] Developed from a series of urea-containing morpholinopyrimidine compounds, this compound has demonstrated significant potential in preclinical research due to its ability to comprehensively inhibit the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available preclinical data for this compound.
Discovery and Synthesis
The discovery of this compound was the result of a high-throughput screening campaign followed by a lead optimization process. The initial screening identified a novel series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2. Subsequent medicinal chemistry efforts focused on enhancing cellular potency, improving aqueous solubility, and increasing stability in human hepatocytes, ultimately leading to the identification of this compound.[1][2]
Synthesis of this compound
While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the general synthetic strategy for analogous morpholinopyrimidine urea derivatives involves a multi-step process. A plausible synthetic route, based on the known chemistry of similar compounds, is outlined below.
Experimental Workflow for the Synthesis of Morpholinopyrimidine Urea Derivatives:
Caption: A generalized workflow for the synthesis of urea-based morpholinopyrimidine compounds.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition is critical as it blocks not only the downstream signaling from mTORC1, which is involved in protein synthesis and cell growth, but also the mTORC2-mediated activation of Akt, a key survival pathway.
The mTOR Signaling Pathway and Inhibition by this compound:
Caption: The mTOR signaling pathway is inhibited by this compound at both mTORC1 and mTORC2.
Preclinical Data
Available preclinical data highlight the potency and selectivity of this compound.
In Vitro Potency
| Target | IC50 (nM) | Cell Line | Reference |
| mTORC1/mTORC2 | 1.5 | Biochemical Assay | [3] |
| Cell Viability | 0.88 | Kelly (Neuroblastoma) | [3] |
| Cell Viability | 662.4 | IMR-32 (Neuroblastoma) | [3] |
Pharmacokinetic Properties
Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, have not been extensively published. However, the lead optimization process for this compound focused on achieving physicochemical and pharmacokinetic properties suitable for clinical development.[1][2]
In Vivo Efficacy
Experimental Protocols
mTOR Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro kinase activity of mTORC1.
Materials:
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HEK293T cells
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Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, protease inhibitors)
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Anti-Raptor antibody
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Protein A/G beads
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Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
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Inactive S6K1 (substrate)
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[γ-³²P]ATP
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SDS-PAGE and autoradiography equipment
Procedure:
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Cell Lysis: Lyse HEK293T cells in lysis buffer.
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Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody and Protein A/G beads.
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Kinase Reaction: Resuspend the immunoprecipitates in kinase assay buffer containing inactive S6K1 and [γ-³²P]ATP. Incubate at 30°C for 20 minutes.
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Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and visualize the phosphorylated S6K1 by autoradiography.
Experimental Workflow for mTOR Kinase Assay:
Caption: A typical workflow for an in vitro mTOR kinase assay.
Clinical Status
As of the latest available information, there are no registered clinical trials for this compound.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical activity. Its ability to comprehensively block the mTOR signaling pathway makes it an attractive candidate for further investigation in various oncological indications. Further publication of detailed preclinical and potential clinical data will be crucial in defining the therapeutic potential of this compound.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD3147: A Technical Guide to a Potent Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed summaries of its potency and selectivity are presented, along with a depiction of its interaction with the mTOR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, cell signaling, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the class of morpholinopyrimidines. Its chemical identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea[1] |
| CAS Number | 1101810-02-9[1] |
| Chemical Formula | C₂₄H₃₁N₅O₄S₂[1] |
| Molecular Weight | 517.66 g/mol [1] |
| SMILES String | CC1COCCN1C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=S)NCCO)C4(CC4)S(=O)(=O)C5CC5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Solubility | DMSO: <100 mM, Ethanol: >1 mg/ml[2] |
| Purity | ≥95%[2] |
Mechanism of Action and Pharmacology
This compound exerts its biological effects through the potent and selective inhibition of both mTORC1 and mTORC2.[3][4] These two protein complexes are central regulators of cell growth, proliferation, metabolism, and survival.[3] By inhibiting both complexes, this compound can achieve a more comprehensive blockade of the mTOR signaling pathway compared to agents that only target mTORC1.
The mTOR Signaling Pathway
The mTOR signaling pathway is a critical cellular cascade that responds to various upstream signals, including growth factors and nutrients. This compound, as a dual mTORC1/mTORC2 inhibitor, intervenes at a key nodal point in this pathway.
Potency and Selectivity
This compound is a highly potent inhibitor of both mTORC1 and mTORC2. Its selectivity for mTOR over other related kinases, such as the phosphoinositide 3-kinases (PI3Ks), is a key feature of its pharmacological profile.
Table 3: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC₅₀ (nM) |
| mTORC1 | MDA-MB-468 cells | 40.7[2] |
| mTORC2 | MDA-MB-468 cells | 5.75[2] |
| mTOR | Enzyme Assay | 1.51[2] |
| PI3Kα | Enzyme Assay | 912[2] |
| PI3Kβ | Enzyme Assay | 5,495[2] |
| PI3Kδ | Enzyme Assay | 9,333[2] |
| PI3Kγ | Enzyme Assay | 6,310[2] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of mTOR and PI3K inhibitors.
Cell-Based mTOR Inhibition Assay (MDA-MB-468)
This assay is used to determine the cellular potency of compounds against mTORC1 and mTORC2 by measuring the phosphorylation of downstream substrates.
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Cell Culture: MDA-MB-468 cells are cultured in appropriate media and conditions.
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Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period.
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Cell Lysis: After treatment, cells are lysed to extract proteins.
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Western Blotting: Protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K, p-4EBP1) and mTORC2 substrates (e.g., p-Akt Ser473).
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Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. IC₅₀ values are calculated from the dose-response curves.
PI3K Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of different PI3K isoforms.
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Reaction Setup: The assay is typically performed in a microplate format. Each well contains the specific PI3K isoform, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
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Detection of Product: The amount of the phosphorylated product (PIP3) is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.
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Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Preclinical Development Workflow
The development of a novel therapeutic agent like this compound follows a structured preclinical workflow to assess its safety and efficacy before consideration for clinical trials.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical data. Its well-defined chemical structure and pharmacological profile make it a valuable tool for further investigation into the therapeutic potential of comprehensive mTOR pathway inhibition in various disease contexts, particularly in oncology. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of AZD3147 in Cellular Homeostasis: An In-depth Technical Guide on Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, and metabolism.[3] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide delves into the intricate roles of this compound in modulating two key cellular processes: autophagy and apoptosis. By providing a comprehensive overview of the signaling pathways, experimental methodologies, and quantitative data, this document serves as a vital resource for researchers and professionals in the field of drug development.
Introduction to this compound and the mTOR Pathway
This compound emerged from a compound optimization campaign aimed at developing potent and selective dual inhibitors of mTORC1 and mTORC2 with favorable physicochemical and pharmacokinetic properties for clinical development.[1][2] The mTOR kinase is the catalytic core of two distinct complexes, mTORC1 and mTORC2, which differ in their accessory proteins, upstream regulatory signals, and substrate specificity.[4]
-
mTORC1: This complex integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][5]
-
mTORC2: This complex is primarily activated by growth factor signaling and plays a crucial role in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[3][4]
By inhibiting both complexes, this compound offers a more comprehensive blockade of the mTOR signaling network compared to earlier-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3][6]
This compound and the Induction of Autophagy
Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components, such as damaged organelles and long-lived proteins, to maintain cellular homeostasis and survive periods of stress.[7][8] The mTORC1 complex is a master negative regulator of autophagy.[5][9]
Signaling Pathway of this compound-Induced Autophagy
This compound, by inhibiting mTORC1, derepresses the autophagy machinery. The key steps in this signaling cascade are as follows:
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Inhibition of mTORC1: this compound binds to the ATP-catalytic site of mTOR, inhibiting its kinase activity within the mTORC1 complex.
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Activation of the ULK1 Complex: In its active state, mTORC1 phosphorylates and inactivates the UNC-51-like kinase 1 (ULK1) complex, which is essential for initiating autophagy.[5][9] Inhibition of mTORC1 by this compound prevents this phosphorylation, leading to the activation of the ULK1 complex.
-
Activation of the VPS34 Complex: The activated ULK1 complex then phosphorylates and activates the class III phosphoinositide 3-kinase (PI3K) complex, also known as the VPS34 complex. This complex is crucial for the nucleation of the autophagosomal membrane.[8]
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Autophagosome Formation and Maturation: The subsequent steps involve the recruitment of autophagy-related (Atg) proteins, the elongation of the isolation membrane (phagophore), and its eventual closure to form a double-membraned autophagosome. A key event in this process is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II, which is then incorporated into the autophagosome membrane.[9]
-
Autolysosome Formation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed cellular components are degraded by lysosomal hydrolases.[7]
Diagram: this compound-Induced Autophagy Signaling Pathway
Caption: Signaling cascade of this compound-induced autophagy via mTORC1 inhibition.
Quantitative Data on this compound and Autophagy
Studies on the closely related dual mTOR inhibitor, AZD2014, in colorectal cancer cell lines provide quantitative insights into the effects on autophagy markers.
| Cell Line | Treatment | Marker | Change | Reference |
| HT-29 | AZD2014 | LC3-II/LC3-I ratio | Increased | [10] |
| HT-29 | AZD2014 | p62/SQSTM1 | Decreased | [10] |
| HCT116 | AZD2014 | LC3-II/LC3-I ratio | Increased | [10] |
| HCT116 | AZD2014 | p62/SQSTM1 | Decreased | [10] |
Note: An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 (an autophagy substrate that is degraded in autolysosomes) are indicative of autophagy induction.
Experimental Protocols for Assessing Autophagy
Western Blotting for Autophagy Markers:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.
Diagram: Western Blotting Workflow for Autophagy Assessment
Caption: Step-by-step workflow for assessing autophagy markers by Western blotting.
The Interplay of this compound with Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates unwanted or damaged cells. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The crosstalk between autophagy and apoptosis is complex; autophagy can act as a pro-survival mechanism, but under certain conditions, it can also contribute to or trigger cell death.[9][11]
This compound's Effect on Apoptosis: Direct and Indirect Mechanisms
The current literature on this compound and the closely related AZD2014 suggests that these compounds do not induce significant apoptosis as a primary mechanism of action in some cancer cell types.[10] For instance, in colorectal cancer cells, AZD2014 inhibited cell growth but did not lead to a substantial increase in apoptotic markers.[10] Interestingly, the inhibition of the autophagy induced by AZD2014 actually rescued the cells from its cytotoxic effects, indicating that in this context, autophagy contributes to cell death rather than promoting survival.[10] This form of cell death is often referred to as autophagic cell death.
However, the role of mTOR inhibition in apoptosis can be context-dependent. The PI3K/Akt/mTOR pathway is a well-established pro-survival pathway, and its inhibition can, in some circumstances, sensitize cells to apoptosis.[12] The inhibition of mTORC2 by this compound, leading to reduced Akt phosphorylation, could potentially lower the apoptotic threshold.
Signaling Pathways and Crosstalk
The decision between cell survival and death in response to mTOR inhibition is governed by a complex interplay of signaling pathways.
-
Pro-survival Signaling: By inhibiting mTOR, this compound can induce a cytoprotective autophagic response in some cancer cells, allowing them to adapt to the metabolic stress caused by the drug.
-
Pro-death Signaling: In other contexts, the profound metabolic stress and cellular reprogramming caused by dual mTORC1/mTORC2 inhibition can lead to autophagic cell death.[10] Additionally, the inhibition of the pro-survival Akt signaling by blocking mTORC2 could lower the expression of anti-apoptotic proteins of the Bcl-2 family, thereby priming the cells for apoptosis.
Diagram: Logical Relationship between this compound, Autophagy, and Apoptosis
Caption: Crosstalk between this compound-mediated effects on autophagy and apoptosis.
Quantitative Data on this compound and Apoptosis
As direct evidence for this compound-induced apoptosis is limited, a combination therapy approach is often explored. For instance, inhibiting the cytoprotective autophagy induced by an mTOR inhibitor can enhance apoptosis.
| Cell Line | Treatment | Marker | Change | Reference |
| MG63 Osteosarcoma | Rapamycin + Spautin-1 (autophagy inhibitor) | Apoptosis | Enhanced | [11] |
| Prostate Cancer | Everolimus + Chloroquine (autophagy inhibitor) | Cleaved Caspase-9 | Increased | [12] |
| Prostate Cancer | Everolimus + Chloroquine (autophagy inhibitor) | Cleaved Caspase-3 | Increased | [12] |
These data suggest that while this compound alone may not be a potent inducer of classical apoptosis, its combination with an autophagy inhibitor could be a viable therapeutic strategy to promote cancer cell death.
Experimental Protocols for Assessing Apoptosis
Western Blotting for Apoptosis Markers:
-
Protocol: Follow the same general Western blotting protocol as described for autophagy markers (Section 2.3).
-
Primary Antibodies: Use primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[13] Total forms of these proteins should also be probed to assess the cleavage ratio. Antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax) can also be used to evaluate the apoptotic potential.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a powerful pharmacological tool and potential therapeutic agent that functions as a dual inhibitor of mTORC1 and mTORC2. Its primary and most well-documented effect is the potent induction of autophagy through the inhibition of mTORC1. The role of this compound in apoptosis is more nuanced and appears to be highly context-dependent. While it may not be a strong direct inducer of apoptosis in all cell types, its ability to induce autophagic cell death or to sensitize cells to apoptosis by inhibiting mTORC2-Akt signaling warrants further investigation.
For drug development professionals, the data suggest that the therapeutic potential of this compound may be maximized in combination therapies. Pairing this compound with autophagy inhibitors could be a promising strategy to convert a cytostatic or autophagic cell death response into a more robust apoptotic response. Future research should focus on elucidating the precise molecular determinants that dictate whether this compound-induced autophagy leads to cell survival or cell death in different cancer types. This will be crucial for identifying patient populations most likely to benefit from this class of drugs and for designing rational and effective combination treatment strategies.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Autophagy Regulation by the Translation Machinery and Its Implications in Cancer [frontiersin.org]
- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis and antitumor effects induced by the combination of an mTOR inhibitor and an autophagy inhibitor in human osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Investigating the Anti-Tumor Activity of AZD3147: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, and survival, the mTOR pathway is a key target in oncology. This technical guide provides an in-depth overview of the preclinical investigation of this compound's anti-tumor activity, including detailed experimental protocols and a visualization of its mechanism of action. While specific quantitative preclinical data for this compound is not publicly available, this document outlines the methodologies required to assess its efficacy and elucidates its role within the mTOR signaling cascade.
Introduction to this compound
This compound was identified through a high-throughput screening and lead optimization campaign as a highly potent and selective dual inhibitor of both mTORC1 and mTORC2.[1] Its development was aimed at overcoming the limitations of earlier mTOR inhibitors, which often only targeted mTORC1 and could lead to feedback activation of pro-survival signaling through Akt. By inhibiting both complexes, this compound is designed to provide a more complete blockade of the mTOR pathway, potentially leading to improved anti-tumor efficacy.
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition is critical for a comprehensive blockade of mTOR signaling.
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates like 4E-BP1 and S6K1. This leads to the suppression of protein synthesis and cell growth.
mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation and activation of Akt at serine 473, a key event in cell survival and proliferation signaling. This action prevents the feedback activation of Akt that can be observed with mTORC1-selective inhibitors.
Data Presentation: Preclinical Anti-Tumor Activity
Specific quantitative data on the anti-tumor activity of this compound is not publicly available. The following tables are templates that researchers can use to structure and present their findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| e.g., MCF-7 | Breast | Data not available |
| e.g., PC-3 | Prostate | Data not available |
| e.g., A549 | Lung | Data not available |
| e.g., U87-MG | Glioblastoma | Data not available |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| e.g., MCF-7 | Breast | Data not available | e.g., Oral | Data not available |
| e.g., PC-3 | Prostate | Data not available | e.g., Oral | Data not available |
| e.g., A549 | Lung | Data not available | e.g., Oral | Data not available |
| e.g., U87-MG | Glioblastoma | Data not available | e.g., Oral | Data not available |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the anti-tumor activity of this compound.
mTOR Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Materials:
-
Recombinant human mTOR protein
-
Recombinant Raptor (for mTORC1) or Rictor (for mTORC2)
-
GST-tagged substrate (e.g., 4E-BP1 for mTORC1, Akt1 for mTORC2)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies
-
This compound (at various concentrations)
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare the mTORC1 or mTORC2 complex by incubating mTOR with Raptor or Rictor, respectively.
-
In a 96-well plate, add the kinase assay buffer, the mTOR complex, and the GST-tagged substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.
-
If using unlabeled ATP, analyze the reaction mixture by SDS-PAGE and Western blot using phospho-specific antibodies against the substrate.
-
Calculate the IC50 value of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Xenograft Mouse Model of Cancer
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Conclusion
This compound is a promising dual mTORC1/mTORC2 inhibitor with the potential for significant anti-tumor activity. While specific preclinical data remains limited in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a solid framework for researchers to investigate its efficacy. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types and to identify predictive biomarkers for patient stratification. The methodologies outlined herein will be instrumental in advancing our knowledge of this next-generation mTOR inhibitor.
References
AZD3147: A Technical Guide for PI3K/Akt/mTOR Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a highly potent and selective, orally active dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As an ATP-competitive inhibitor, it represents a significant tool for investigating the complexities of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in preclinical research.
Data Presentation
Biochemical Activity
This compound demonstrates potent inhibition of mTOR kinase activity. The selectivity of this compound has been characterized against a panel of protein kinases, highlighting its specificity for mTOR over other related kinases, including those in the PI3K family.
| Kinase | IC50 (nM) |
| mTOR | 1.5[1] |
Note: A comprehensive kinase selectivity panel is typically found in the supplementary data of the primary publication, which was not available in the provided search results. The IC50 value for mTOR is provided from a secondary source referencing the primary publication.
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. This leads to a reduction in cell viability and proliferation in various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Kelly (Neuroblastoma) | Cell Viability | 0.88[1] | |
| IMR-32 (Neuroblastoma) | Cell Viability | 662.4[1] | |
| NIH3T3 | Cilia Extension Assay | FGF-mediated cilia extension | >1.5[1] |
Note: The data presented here is from a secondary source and represents a subset of the cellular activity of this compound. A more extensive panel of cell lines and endpoints would be available in the primary research article.
Experimental Protocols
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway with this compound Inhibition
Caption: PI3K/Akt/mTOR pathway showing this compound inhibition of mTORC1 and mTORC2.
Experimental Workflow for Evaluating this compound
References
Cellular Targets of AZD3147 Beyond mTOR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent, ATP-competitive dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] While its primary mechanism of action is well-established, a comprehensive understanding of its broader cellular target landscape is crucial for predicting its full therapeutic potential and anticipating potential off-target effects. This technical guide provides an in-depth overview of the known cellular targets of this compound, with a focus on potential off-target interactions beyond the mTOR kinase. We present illustrative data on kinase selectivity, detail the experimental protocols used to determine inhibitor specificity, and visualize the key signaling pathways involved.
Introduction to this compound and Kinase Inhibitor Selectivity
This compound was developed as a highly potent and selective dual inhibitor of mTORC1 and mTORC2, key regulators of cell growth, proliferation, and metabolism.[1] As an ATP-competitive inhibitor, this compound binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. However, the ATP-binding sites of kinases share structural similarities across the kinome, creating the potential for inhibitors to bind to unintended targets. These "off-target" interactions can lead to unexpected biological effects, which may be beneficial, neutral, or detrimental. Therefore, a thorough characterization of a kinase inhibitor's selectivity profile across the human kinome is a critical step in its preclinical and clinical development.
Data Presentation: Kinase Selectivity Profiling of this compound
Comprehensive kinase profiling is essential to determine the selectivity of an inhibitor like this compound. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its inhibitory activity. The data is often presented as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the percentage of inhibition at a given concentration.
Disclaimer: The following tables present illustrative data for this compound based on typical kinase profiling results. The specific data presented here is hypothetical and intended for demonstrative purposes only, as a comprehensive public kinome scan dataset for this compound was not available at the time of this writing.
Table 1: Illustrative Biochemical Profiling of this compound Against a Panel of Selected Kinases. This table showcases a hypothetical selectivity profile of this compound, highlighting its high potency against its intended targets (mTOR) and potential off-target interactions.
| Target Kinase | Kinase Family | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | PI3K-like | 0.5 | 1 |
| PI3Kα | PI3K | 50 | 100 |
| PI3Kβ | PI3K | 75 | 150 |
| PI3Kδ | PI3K | 60 | 120 |
| PI3Kγ | PI3K | 80 | 160 |
| DNA-PK | PI3K-like | 150 | 300 |
| ATM | PI3K-like | 250 | 500 |
| ATR | PI3K-like | 300 | 600 |
| CDK2/cyclin A | CMGC | >1000 | >2000 |
| ERK1 | CMGC | >1000 | >2000 |
| p38α | CMGC | >1000 | >2000 |
| AKT1 | AGC | >1000 | >2000 |
| PDK1 | AGC | >1000 | >2000 |
| MEK1 | STE | >1000 | >2000 |
| EGFR | TK | >1000 | >2000 |
| SRC | TK | >1000 | >2000 |
Table 2: Illustrative KINOMEscan™ Binding Affinity Data for this compound. This table provides a hypothetical snapshot of binding affinities (Kd values) for this compound against a selection of kinases, as would be determined in a competition binding assay.
| Target Kinase | Gene Symbol | Kd (nM) |
| MTOR | FRAP1 | 0.3 |
| PIK3CA | PIK3CA | 45 |
| PIK3CB | PIK3CB | 68 |
| PRKDC | PRKDC | 120 |
| ATM | ATM | 200 |
| ATR | ATR | 280 |
Experimental Protocols
The identification and characterization of on- and off-target kinase interactions for inhibitors like this compound rely on robust and sensitive screening platforms. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling.
Biochemical Kinase Activity Assays
3.1.1. ADP-Glo™ Kinase Assay (Promega)
This luminescent ADP detection assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.
-
Protocol Outline:
-
Kinase Reaction: A purified recombinant kinase is incubated with its specific substrate, ATP, and the test compound (e.g., this compound) in a multi-well plate. The reaction is typically carried out at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. This step is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert ADP to ATP and a thermostable luciferase that uses the newly generated ATP to produce a stable "glow-type" luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are determined by plotting the luminescent signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Kinase Binding Assays
3.2.1. KINOMEscan™ Competition Binding Assay (Eurofins DiscoverX)
This assay platform measures the binding of a test compound to a large panel of kinases in a competitive format.
-
Principle: The assay utilizes a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol Outline:
-
Assay Preparation: Kinases, expressed as fusions with T7 phage, are incubated with the test compound (e.g., this compound) at various concentrations in a multi-well plate.
-
Competition: An immobilized, active-site directed ligand is added to the wells. The test compound and the immobilized ligand compete for binding to the kinase.
-
Washing and Elution: Unbound components are washed away. The kinase-phage complexes that remain bound to the immobilized ligand are then eluted.
-
Quantification: The amount of eluted kinase-phage is quantified by qPCR. The results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
-
Mandatory Visualizations
Signaling Pathways
The primary targets of this compound are the two mTOR complexes, which are central nodes in a complex signaling network that regulates cellular growth, proliferation, and survival.
Figure 1: Simplified mTOR signaling pathway showing the points of inhibition by this compound.
Experimental Workflows
The process of identifying and characterizing the off-target profile of a kinase inhibitor involves a series of interconnected experimental steps.
Figure 2: A generalized experimental workflow for kinase inhibitor selectivity profiling.
Discussion and Future Directions
The primary pharmacological activity of this compound is the potent and dual inhibition of mTORC1 and mTORC2. While comprehensive public data on its broader kinome-wide selectivity is not available, the established methodologies for kinase profiling provide a clear framework for such an investigation. Any identified off-target interactions would require further validation in cellular and in vivo models to determine their physiological relevance. Understanding the complete target landscape of this compound will be instrumental in elucidating its full therapeutic potential, rationalizing any observed side effects, and guiding the development of next-generation mTOR inhibitors with improved selectivity profiles. Future work should focus on the public dissemination of comprehensive selectivity data for clinical-stage inhibitors to facilitate a deeper understanding of their mechanisms of action and to enable the broader scientific community to contribute to their effective and safe use.
References
Methodological & Application
Application Notes and Protocols for AZD3147 In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] As an ATP-competitive inhibitor, this compound effectively blocks the signaling pathways that are crucial for cell growth, proliferation, and survival, making it a compound of significant interest in oncology research.[1] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing cell viability and target engagement.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Data not publicly available |
| PC-3 | Prostate Cancer | Data not publicly available |
| HCT116 | Colon Cancer | Data not publicly available |
| A549 | Lung Cancer | Data not publicly available |
| U87 MG | Glioblastoma | Data not publicly available |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Culture and Seeding
This protocol outlines the general procedure for culturing and seeding cancer cell lines prior to this compound treatment. Specific cell densities and media may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, etc.)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cancer cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete growth medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in the incubator before treatment.
This compound Treatment of Cancer Cell Lines
This protocol describes the treatment of cultured cancer cells with this compound.
Materials:
-
Seeded cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
Protocol:
-
On the day of treatment, prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
Materials:
-
This compound-treated cells in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTOR pathway proteins.
Visualizations
Caption: Experimental workflow for in vitro this compound treatment and analysis.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
References
Application Notes and Protocols for Determining the IC50 of AZD3147 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers. As a dual mTORC1/2 inhibitor, this compound offers a comprehensive blockade of this pathway, making it a promising candidate for cancer therapy. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound across various cancer cell lines is crucial for understanding its anti-proliferative activity, identifying sensitive cancer types, and guiding further preclinical and clinical development.
These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using common in vitro cell viability assays.
Mechanism of Action: The mTOR Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrient and growth factor signals and promotes cell growth and proliferation by phosphorylating key downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.
By inhibiting both complexes, this compound provides a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: IC50 Values of this compound and Related Compounds
The following table summarizes the reported IC50 values for this compound and the structurally related dual mTOR inhibitor, AZD8055, in various cancer cell lines. Data for this compound is limited in publicly available literature; therefore, data for AZD8055 is included to provide a broader context of the activity of dual mTOR inhibitors in different cancer types.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Assay Method | Reference |
| This compound | Breast Cancer | MDA-MB-468 | 40.7 (mTORC1) | Enzyme Assay | [1] |
| This compound | Breast Cancer | MDA-MB-468 | 5.75 (mTORC2) | Enzyme Assay | [1] |
| AZD8055 | Prostate Cancer | PC-3RR | < 30 | MTT Assay | |
| AZD8055 | Colon Cancer | HCT116 | 133 | Crystal Violet | |
| AZD8055 | Colon Cancer | HT29 | 45.8 | Crystal Violet | |
| AZD8055 | Colon Cancer | Caco2 | 100 | Crystal Violet | |
| AZD8055 | Colon Cancer | HCT-15 | 100 | Crystal Violet |
Note: The IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow Overview
Caption: General workflow for IC50 determination of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for an initial experiment could be 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO as in the highest this compound concentration wells.
-
Incubate the plate for the desired treatment duration (typically 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well sterile cell culture plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
After the 72-hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The determination of the IC50 value of this compound in a panel of cancer cell lines is a fundamental step in its preclinical evaluation. The protocols provided herein offer robust and reproducible methods for assessing the in vitro potency of this dual mTORC1/2 inhibitor. The choice between the MTT and CellTiter-Glo® assays will depend on the available laboratory equipment and specific experimental needs. Consistent application of these protocols will generate reliable data to support the continued development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for AZD3147 in Mouse Xenograft Models for Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently observed in various cancers.[2] As a dual inhibitor, this compound offers the potential for a more comprehensive blockade of mTOR signaling compared to earlier generation mTOR inhibitors, making it a promising candidate for oncology research and development.
These application notes provide detailed methodologies for the use of this compound in mouse xenograft models, a crucial preclinical step in evaluating the anti-tumor efficacy of novel therapeutic agents. The protocols outlined below cover the establishment of xenograft models, preparation and administration of this compound, and the assessment of its therapeutic effects.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| mTORC1 Inhibition (IC₅₀) | Potent (Specific value not publicly available) | [1] |
| mTORC2 Inhibition (IC₅₀) | Potent (Specific value not publicly available) | [1] |
Preclinical Pharmacokinetics of this compound in Mice (Hypothetical Data)
Note: Specific preclinical pharmacokinetic data for this compound in mice is not publicly available. The following table is a template based on typical parameters for orally administered small molecule inhibitors and should be replaced with experimentally determined values.
| Parameter | Value | Route of Administration |
| Cmax (Maximum Plasma Concentration) | [Specify Value] µg/mL | Oral Gavage |
| Tmax (Time to Cmax) | [Specify Value] hours | Oral Gavage |
| t½ (Half-life) | [Specify Value] hours | Oral Gavage |
| Bioavailability (%) | [Specify Value] % | Oral Gavage |
In Vivo Efficacy of this compound in Xenograft Models (Hypothetical Data)
Note: Specific in vivo efficacy data for this compound in various xenograft models is not publicly available. The following table is a template and should be populated with results from specific studies.
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (TGI) (%) | Reference |
| [e.g., U87-MG] | [e.g., Glioblastoma] | [Specify Dose and Schedule] | [Specify Value] % | [Cite Study] |
| [e.g., MCF-7] | [e.g., Breast Cancer] | [Specify Dose and Schedule] | [Specify Value] % | [Cite Study] |
| [e.g., A549] | [e.g., Lung Cancer] | [Specify Dose and Schedule] | [Specify Value] % | [Cite Study] |
Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Caption: mTORC1 and mTORC2 signaling pathways inhibited by this compound.
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cell lines into immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., U87-MG, MCF-7, A549)
-
Immunocompromised mice (e.g., athymic Nude, NOD/SCID, or NSG mice, 6-8 weeks old)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Laminar flow hood
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Culture the selected human cancer cell line under standard conditions until cells reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability (should be >90%).
-
Adjust the cell concentration to the desired density (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mouse and sterilize the injection site (typically the flank).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors will typically become palpable within 1-3 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral gavage, a common administration route for small molecule inhibitors in preclinical studies.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in water, or 10% DMSO/90% corn oil). The optimal vehicle should be determined based on the physicochemical properties of this compound.
-
Mortar and pestle or other homogenization equipment
-
Weighing scale
-
Sterile tubes
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar and triturate to form a uniform suspension.
-
Transfer the suspension to a sterile tube. Ensure the suspension is homogenous before each administration.
-
Administer the this compound formulation to the mice via oral gavage at the predetermined dose and schedule. The volume administered is typically 10 mL/kg of body weight.
-
The control group should receive the vehicle only.
Assessment of Anti-Tumor Efficacy
This protocol describes the monitoring of tumor growth and the calculation of tumor growth inhibition.
Materials:
-
Digital calipers
-
Weighing scale
-
Data recording sheets or software
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration specified in the study design.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at end - Mean Tumor Volume of Treated Group at start) / (Mean Tumor Volume of Control Group at end - Mean Tumor Volume of Control Group at start))] x 100.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for mTOR pathway proteins).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between pharmacokinetics (PK) and pharmacodynamics (PD).
Caption: General workflow for a mouse xenograft study.
Caption: Relationship between PK, PD, and efficacy.
References
Application Notes and Protocols for AZD3147 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] As a critical regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[2][3] By inhibiting both mTORC1 and mTORC2, this compound offers a comprehensive blockade of this key oncogenic pathway, making it a promising candidate for anti-cancer therapy.[1]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, particularly in the context of preclinical cancer models. The following sections outline the mechanism of action, experimental protocols, and data presentation guidelines to ensure robust and reproducible study outcomes.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1][3]
-
mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, lipid metabolism, and autophagy.[2][3]
-
mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[2][3]
Dual inhibition of both complexes by this compound leads to a more complete shutdown of mTOR signaling compared to inhibitors that only target mTORC1.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in Xenograft Models (Note: Specific quantitative data for this compound is not currently available in the public domain. This table serves as a template for data presentation.)
| Animal Model | Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Nude Mouse | Colon Cancer (HCT116) | Vehicle Control | - | Daily, PO | Data not available | - | - |
| This compound | e.g., 10 | Daily, PO | Data not available | Data not available | Data not available | ||
| This compound | e.g., 25 | Daily, PO | Data not available | Data not available | Data not available | ||
| NSG Mouse | Breast Cancer (MCF-7) | Vehicle Control | - | Daily, IP | Data not available | - | - |
| This compound | e.g., 10 | Daily, IP | Data not available | Data not available | Data not available | ||
| This compound | e.g., 25 | Daily, IP | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Note: Specific quantitative data for this compound is not currently available in the public domain. This table serves as a template for data presentation.)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | Oral (PO) | e.g., 25 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intraperitoneal (IP) | e.g., 10 | Data not available | Data not available | Data not available | Data not available | N/A | |
| Intravenous (IV) | e.g., 5 | Data not available | Data not available | Data not available | Data not available | 100 |
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are recommended for establishing human tumor xenografts.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provided with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for animal welfare.
Preparation of this compound Formulation
The following is a general protocol for preparing a suspension of this compound suitable for oral gavage or intraperitoneal injection. The exact formulation may require optimization based on the specific batch of the compound and experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection or 0.9% saline
Protocol for a 10 mg/mL Suspension:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO (e.g., 10% of the final volume). Vortex until fully dissolved.
-
Add PEG400 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and mix.
-
Bring the solution to the final volume with sterile water or saline.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
Administration of this compound
a. Oral Gavage (PO):
-
Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. A typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse and insert a sterile, flexible gavage needle into the esophagus and down to the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
b. Intraperitoneal Injection (IP):
-
Calculate the required dose volume. A typical injection volume is 10 mL/kg.
-
Restrain the mouse and tilt it slightly downwards to allow the abdominal organs to shift.
-
Insert a sterile needle (25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, then slowly inject the this compound suspension.
In Vivo Efficacy Study in Xenograft Models
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacokinetic (PK) Study
-
Dosing: Administer a single dose of this compound via the desired route.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Experimental Workflow
Caption: General workflow for an in vivo study with this compound.
References
Application Notes and Protocols for Immunofluorescence Staining of mTOR Pathway Activation with AZD3147
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. AZD3147 is a potent and selective dual inhibitor of both mTORC1 and mTORC2. This document provides detailed protocols for utilizing immunofluorescence (IF) staining to investigate the activation state of the mTOR pathway and to assess the pharmacological effects of this compound.
Immunofluorescence offers a powerful method for visualizing the subcellular localization and quantifying the expression levels of key mTOR pathway proteins. This technique allows for the direct assessment of mTORC1 and mTORC2 activity by monitoring the phosphorylation status of their downstream effectors, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Key mTOR Pathway Markers for Immunofluorescence
-
Phospho-S6 Kinase 1 (p-S6K1) (Thr389): A downstream target of mTORC1, its phosphorylation at Threonine 389 is a widely used indicator of mTORC1 activity.
-
Phospho-4E-BP1 (p-4E-BP1) (Thr37/46): Another key substrate of mTORC1, phosphorylation at Threonine 37 and 46 leads to the activation of cap-dependent translation.
-
Phospho-Akt (Ser473): A direct substrate of mTORC2, its phosphorylation at Serine 473 is a reliable marker for mTORC2 activity.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data from immunofluorescence experiments assessing the effect of this compound on the phosphorylation of key mTOR pathway markers in a cancer cell line. The data is presented as the mean fluorescence intensity (MFI) ± standard deviation (SD) from three independent experiments.
| Treatment Group | Concentration (nM) | p-S6K1 (Thr389) Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of p-S6K1 Phosphorylation |
| Vehicle Control | 0 | 1500 ± 120 | 0% |
| This compound | 10 | 950 ± 80 | 36.7% |
| This compound | 50 | 450 ± 55 | 70.0% |
| This compound | 250 | 200 ± 30 | 86.7% |
| Treatment Group | Concentration (nM) | p-4E-BP1 (Thr37/46) Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of p-4E-BP1 Phosphorylation |
| Vehicle Control | 0 | 1200 ± 100 | 0% |
| This compound | 10 | 800 ± 70 | 33.3% |
| This compound | 50 | 350 ± 40 | 70.8% |
| This compound | 250 | 150 ± 25 | 87.5% |
| Treatment Group | Concentration (nM) | p-Akt (Ser473) Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of p-Akt Phosphorylation |
| Vehicle Control | 0 | 1800 ± 150 | 0% |
| This compound | 10 | 1300 ± 110 | 27.8% |
| This compound | 50 | 600 ± 75 | 66.7% |
| This compound | 250 | 250 ± 40 | 86.1% |
Experimental Protocols
General Immunofluorescence Staining Protocol for Cultured Cells
This protocol provides a general framework for the immunofluorescent staining of mTOR pathway proteins in cultured cells treated with this compound. Optimization of antibody concentrations and incubation times may be required for specific cell lines and antibodies.
Materials:
-
Cultured cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS
-
Primary antibodies (e.g., rabbit anti-p-S6K1 (Thr389), rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-p-Akt (Ser473))
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips or imaging plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings for all samples to allow for quantitative comparison.
Quantitative Image Analysis
-
Image Acquisition: Capture images using identical settings (e.g., laser power, gain, exposure time) for all experimental groups.
-
Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji) to subtract the background fluorescence from each image.
-
Cell Segmentation: Segment individual cells based on a whole-cell marker or by outlining the cell periphery.
-
Measure Mean Fluorescence Intensity: Measure the mean fluorescence intensity of the phosphoprotein signal within each segmented cell.
-
Data Analysis: Calculate the average mean fluorescence intensity and standard deviation for each treatment group from multiple images and independent experiments.
Visualizations
mTOR Signaling Pathway and the Effect of this compound
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunofluorescence Analysis
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by AZD3147 (Vistusertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147, also known as Vistusertib (and formerly AZD2014), is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[3] By inhibiting both mTORC1 and mTORC2, this compound effectively blocks downstream signaling pathways that are crucial for cell cycle progression.[4][5] This leads to the suppression of cancer cell proliferation and the induction of cell cycle arrest, primarily in the G1 phase.[4] These characteristics make this compound a promising therapeutic agent for various cancers, including castration-resistant prostate cancer and ER+ breast cancer.[4][5] This document provides detailed application notes and protocols for analyzing the cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action: mTOR Inhibition and Cell Cycle Control
The mTOR signaling network integrates intracellular and extracellular signals, such as growth factors and nutrients, to orchestrate cellular growth and division. mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.
-
mTORC1 primarily regulates protein synthesis, cell growth, and metabolism by phosphorylating key substrates like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization, with a key substrate being the serine/threonine kinase Akt.
This compound's simultaneous inhibition of both mTORC1 and mTORC2 leads to a comprehensive blockade of these critical cellular processes. A key consequence of this dual inhibition is the induction of cell cycle arrest. By inhibiting the mTOR pathway, this compound prevents the phosphorylation of proteins required for the transition from the G1 to the S phase of the cell cycle, such as Cyclin D1 and CDK4.[4] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Treatment of castration-resistant prostate cancer (CRPC) cell lines with this compound leads to a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle, as determined by flow cytometry. The following table summarizes the quantitative data from a study investigating the effects of 100 nM this compound on four different CRPC cell lines after 48 hours of treatment.
| Cell Line | Treatment | % of Cells in G0/G1 Phase (Mean ± SD) |
| PC3 | Control | 55.2 ± 2.5 |
| This compound (100 nM) | 75.8 ± 3.1 | |
| DU145 | Control | 60.1 ± 2.8 |
| This compound (100 nM) | 80.3 ± 3.5 | |
| PC3-DR (Docetaxel-Resistant) | Control | 58.7 ± 2.9 |
| This compound (100 nM) | 78.2 ± 3.3 | |
| DU145-DR (Docetaxel-Resistant) | Control | 62.5 ± 3.1 |
| This compound (100 nM) | 82.1 ± 3.6 |
Data is derived from a study on castration-resistant prostate cancer cells and may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Vistusertib)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Treat the cells with the prepared concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.
-
Acquire the PI fluorescence signal (typically in the FL2 or PE channel) for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antitumour of the mTORC1/2 dual inhibitor AZD2014 in docetaxel‐sensitive and docetaxel‐resistant castration‐resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: Synergistic Anti-Proliferative Effects of Lentiviral shRNA-Mediated Gene Knockdown in Combination with the mTORC1/2 Inhibitor AZD3147
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It forms two distinct protein complexes, mTORC1 and mTORC2, which are often hyperactivated in various cancers, making them critical therapeutic targets.[1][2] AZD3147 is a potent and selective dual inhibitor of both mTORC1 and mTORC2, offering a comprehensive blockade of the mTOR signaling pathway.[3]
However, cancer cells can develop resistance to targeted therapies through the activation of alternative survival pathways. A powerful strategy to overcome this is to combine targeted inhibitors with the specific silencing of key resistance genes. Lentiviral-mediated short hairpin RNA (shRNA) is a highly efficient and stable method for knocking down the expression of a target gene in a wide variety of mammalian cells.[4][5] By integrating into the host cell genome, lentiviral vectors can provide long-term, constitutive expression of shRNA, leading to sustained degradation of the target mRNA.[4]
This application note provides a detailed protocol for combining lentiviral shRNA knockdown of a hypothetical pro-survival gene, "Gene X," with the pharmacological inhibition of mTOR by this compound. We describe the experimental workflow, provide protocols for key assays, and present representative data demonstrating the synergistic potential of this combination approach in a cancer cell line model.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and proliferation. Growth factor signaling activates PI3K and subsequently Akt. Akt can then activate mTORC1 by inhibiting the TSC1/2 complex.[1] this compound inhibits the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling to effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[3][6] In this hypothetical scenario, "Gene X" promotes cell survival through a parallel pathway or by mitigating the apoptotic stress induced by mTOR inhibition. Knocking down Gene X is therefore expected to sensitize cells to this compound.
Caption: mTOR signaling pathway showing inhibition points for this compound and shRNA.
Experimental Workflow
The overall experimental process involves producing the lentivirus, transducing the target cells to create stable knockdown cell lines, and then treating these cells with this compound to evaluate the combined effect on cell viability and protein expression.
Caption: Workflow for combining lentiviral shRNA knockdown with this compound treatment.
Experimental Protocols
Safety Precaution: Lentiviral particles should be handled under Biosafety Level 2 (BSL-2) conditions. All materials and media should be decontaminated with 10% bleach before disposal.
Protocol 1: Lentiviral Production and Transduction
This protocol describes the generation of lentiviral particles in HEK293T cells and the subsequent transduction of a target cancer cell line.[7][8]
Materials:
-
HEK293T cells and target cancer cell line
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (pLKO.1-puro backbone) with shRNA targeting Gene X (shGeneX) or a non-targeting control (shControl)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 1x10^6 HEK293T cells per well in a 6-well plate in antibiotic-free medium. Incubate overnight until cells are ~70-80% confluent.[8]
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA cocktail: 500 ng pLKO.1-shRNA plasmid, 500 ng psPAX2, and 50 ng pMD2.G in serum-free medium to a total volume of 100 µL.[8]
-
Add 3 µL of FuGENE HD transfection reagent. Mix gently and incubate for 20 minutes at room temperature.[8]
-
Add the DNA-reagent mix dropwise to the HEK293T cells. Incubate at 37°C for 12-15 hours.[8]
-
-
Day 3: Medium Change: In the morning, carefully remove the medium containing the transfection reagent and replace it with 1.5 mL of fresh, complete medium.[8]
-
Day 4-5: Harvest Virus:
-
Harvest the virus-containing supernatant at 48 hours post-transfection and store at 4°C. Add 1.5 mL of fresh medium to the cells.[7][8]
-
Perform a second harvest at 72 hours post-transfection and pool it with the first harvest.[7]
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet cell debris.[8]
-
Filter the supernatant through a 0.45 µm filter. Aliquot and store at -80°C.[7]
-
-
Day 6: Transduction of Target Cells:
-
Plate 5x10^5 target cancer cells per well in a 12-well plate.
-
Add the lentiviral supernatant to the cells at a desired Multiplicity of Infection (MOI). Add polybrene to a final concentration of 8 µg/mL to enhance transduction.[8]
-
Incubate for 24 hours.
-
-
Day 7 Onward: Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin. The concentration (typically 2-10 µg/mL) must be determined empirically for each cell line by performing a titration curve.
-
Replace with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible and non-transduced control cells are all dead.
-
Expand the resistant cells to establish stable shControl and shGeneX cell lines. Validate knockdown via Western Blot or qRT-PCR.
-
Protocol 2: Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment.[9][10]
Materials:
-
Stable shControl and shGeneX cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent solution
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Day 1: Cell Seeding: Seed 5,000 cells (shControl and shGeneX) per well in 100 µL of medium in a 96-well plate. Plate cells in triplicate for each condition. Incubate overnight.
-
Day 2: Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Incubate for 72 hours at 37°C.
-
-
Day 5: MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" well.
-
Normalize the absorbance values to the vehicle-treated control wells (defined as 100% viability).
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis
This protocol is used to confirm the knockdown of Protein X and to assess the inhibition of mTOR signaling by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).
Materials:
-
Stable shControl and shGeneX cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Protein X, anti-phospho-S6K (Thr389), anti-total-S6K, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Treatment and Lysis:
-
Seed 1x10^6 stable cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle (DMSO) or a fixed concentration of this compound (e.g., 100 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software (e.g., ImageJ). Normalize target protein levels to the loading control.
-
Data Presentation
The following tables present hypothetical data from the experiments described above, demonstrating a synergistic effect between Gene X knockdown and this compound treatment.
Table 1: Cell Viability Data
This table shows the half-maximal inhibitory concentration (IC50) of this compound in shControl versus shGeneX cells. A lower IC50 value in the shGeneX cells indicates increased sensitivity to the drug.
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization |
| shControl | This compound | 150.5 | - |
| shGeneX | This compound | 25.2 | 6.0x |
Table 2: Quantitative Western Blot Analysis
This table shows the relative protein expression levels after 24 hours of treatment, normalized to a loading control (Actin) and expressed relative to the shControl vehicle-treated sample.
| Cell Line | Treatment (100 nM this compound) | Relative Protein X Level | Relative p-S6K (T389) Level |
| shControl | Vehicle (DMSO) | 1.00 | 1.00 |
| shControl | This compound | 0.98 | 0.05 |
| shGeneX | Vehicle (DMSO) | 0.15 | 0.95 |
| shGeneX | This compound | 0.14 | 0.04 |
Data Interpretation:
-
The data in Table 1 shows that knocking down Gene X resulted in a 6-fold decrease in the IC50 of this compound, indicating strong sensitization and a synergistic interaction.
-
The data in Table 2 confirms the successful knockdown of Protein X in the shGeneX cell line (~85% reduction). It also confirms that this compound effectively inhibits mTORC1 signaling, as evidenced by the dramatic reduction in the phosphorylation of its downstream target S6K in both cell lines.
Summary
The combination of lentiviral shRNA-mediated gene silencing with targeted small molecule inhibitors like this compound represents a robust strategy for investigating gene function, identifying mechanisms of drug resistance, and exploring synergistic therapeutic interactions. The protocols outlined in this application note provide a comprehensive framework for researchers to implement this powerful dual-modality approach in their own experimental systems. The representative data clearly illustrates how this method can be used to validate the hypothesis that silencing a specific pro-survival gene can significantly enhance the anti-proliferative efficacy of an mTOR pathway inhibitor.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR controls cell cycle progression through its cell growth effectors S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentiviral shRNA knockdown [bio-protocol.org]
- 8. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD3147 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of AZD3147, a potent dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2) with an IC₅₀ of 1.5 nM.[1] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various cancers.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For some applications, ethanol may also be used.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[2][3] Some cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Once dissolved in a solvent like DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortexing or mixing gently, and then add this intermediate dilution to the final volume.[2]
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your working solution. However, be mindful of potential cytotoxicity and always validate the tolerance of your cell line.
-
Use of Co-solvents: For in vivo studies or specific in vitro assays where DMSO might be problematic, co-solvents can be employed. Common co-solvents include PEG300, ethanol, and Tween 80.[4] A formulation of 50% DMSO, 40% PEG300, and 10% ethanol has been used for oral administration in mice.[4]
-
Sonication: If precipitates form, gentle sonication can help to redissolve the compound.[2] Be cautious not to overheat the solution.
-
Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from your frozen stock on the day of the experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (241.47 mM) | Sonication may be required. Use of hygroscopic (wet) DMSO can negatively impact solubility.[1] |
| Ethanol | >1 mg/mL | The exact maximum solubility is not specified. |
Note: Aqueous solubility is low and not well-defined. It is recommended to prepare a high-concentration stock in DMSO and dilute it for aqueous applications.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Refer to the table below for calculations.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
Table 2: Preparation of this compound Stock Solutions in DMSO
Desired Stock Concentration Volume of DMSO to add to 1 mg of this compound Volume of DMSO to add to 5 mg of this compound 1 mM 1.9318 mL 9.6588 mL 10 mM 0.1932 mL 0.9659 mL 50 mM 0.0386 mL 0.1932 mL -
-
Storage of Stock Solution:
-
Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution for Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the DMSO stock to the medium (not the other way around) and mix gently but thoroughly after each dilution step.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically <0.5%).[2][3]
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-AKT with AZD3147
This technical support center provides troubleshooting guidance for researchers encountering inconsistent Western blot results for phosphorylated AKT (p-AKT) when using the dual mTORC1/mTORC2 inhibitor, AZD3147. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are my p-AKT Western blot results inconsistent when using this compound?
Inconsistent p-AKT levels following this compound treatment are often due to the complex feedback mechanisms within the PI3K/AKT/mTOR signaling pathway. This compound, a dual mTORC1 and mTORC2 inhibitor, can lead to a biphasic effect on AKT phosphorylation.[1][2] Initially, inhibition of mTORC2 directly reduces phosphorylation of AKT at the Serine 473 (Ser473) site. This can be accompanied by a transient decrease in Threonine 308 (Thr308) phosphorylation. However, prolonged inhibition of the mTOR pathway can trigger a feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent PI3K activation.[1][2][3] This upstream activation results in the re-phosphorylation of AKT at Thr308, leading to a rebound in p-AKT levels, which can cause variability in your Western blot results depending on the timing of your sample collection.
Q2: Should I be probing for p-AKT (Ser473) or p-AKT (Thr308)?
It is highly recommended to probe for both phosphorylation sites. Since this compound directly affects mTORC2, the kinase responsible for phosphorylating Ser473, you should expect to see a decrease in p-AKT (Ser473).[4] In contrast, p-AKT (Thr308) is phosphorylated by PDK1, which is activated by PI3K. Due to the feedback loop, you might observe an initial decrease followed by an increase in p-AKT (Thr308) levels.[1][2] Analyzing both sites will provide a more complete picture of the signaling dynamics.
Q3: What are the most critical steps in the Western blot protocol for detecting p-AKT?
For phosphorylated proteins like p-AKT, several steps are critical:
-
Sample Preparation: The use of phosphatase inhibitors in your lysis buffer is essential to prevent the dephosphorylation of your target protein.[5][6][7]
-
Blocking: Using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over non-fat dry milk, as milk contains casein, a phosphoprotein that can lead to high background.[5][7]
-
Antibody Dilution: Optimizing the concentration of your primary antibody is crucial to minimize non-specific binding and improve signal-to-noise ratio.
-
Washing: Thorough washing steps are necessary to remove unbound antibodies and reduce background noise.[8]
Q4: Could off-target effects of this compound be contributing to the inconsistent results?
While all small molecule inhibitors have the potential for off-target effects, the observed inconsistencies in p-AKT are most likely due to the known feedback mechanisms within the PI3K/AKT/mTOR pathway.[9][10][11][12] However, if you have ruled out issues with your experimental protocol and the feedback loop dynamics, considering potential off-target effects could be a next step. This would typically involve more advanced experimental designs, such as target engagement assays or profiling against a panel of kinases.
Troubleshooting Guide
Problem 1: Weak or No p-AKT Signal
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane (30-50 µg is a good starting point).[5] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Inactive Antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions. Test the antibody on a positive control lysate. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal dilution. Increase the concentration if the signal is weak. |
| Protein Degradation/Dephosphorylation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[6] |
| Incorrect Blocking Agent | Switch to 5% BSA in TBST for blocking, especially for phospho-antibodies.[5][7] |
Problem 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Secondary Antibody Issues | Ensure the secondary antibody is specific to the primary antibody's host species. Titrate the secondary antibody. |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh. |
| Inadequate Washing | Increase the number and duration of washes with TBST. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Inconsistent p-AKT Levels Across Replicates with this compound Treatment
| Potential Cause | Recommended Solution |
| Timing of Sample Collection | The effect of this compound on p-AKT is biphasic.[1][2] Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to capture the initial inhibition and subsequent rebound of p-AKT levels. |
| Feedback Loop Activation | Be aware that p-AKT (Thr308) may increase over time due to feedback activation of PI3K.[1][2] Interpret your results in the context of this mechanism. |
| Cell Culture Conditions | Ensure consistent cell density, serum concentration, and treatment conditions across all experiments. |
| Loading Inconsistency | Always perform a loading control (e.g., β-actin, GAPDH, or total AKT) to normalize your p-AKT signal. |
Experimental Protocols
Detailed Western Blot Protocol for p-AKT Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Protein Quantification and Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the desired amount of protein.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 30-50 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film.
-
Quantify band intensities and normalize to a loading control.
-
Visualizations
References
- 1. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Cell line-specific responses to AZD3147 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD3147, a potent and selective dual inhibitor of mTORC1 and mTORC2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of the mammalian target of rapamycin (mTOR). Specifically, it is a dual inhibitor, meaning it blocks the function of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to the downstream suppression of critical cellular processes such as cell growth, proliferation, and survival.
Q2: How does this compound differ from rapamycin and its analogs (rapalogs)?
A2: While both this compound and rapalogs target the mTOR pathway, their mechanisms differ significantly. Rapalogs allosterically inhibit mTORC1 but do not directly inhibit mTORC2. In contrast, this compound is an ATP-competitive inhibitor of the mTOR kinase domain, leading to the direct inhibition of both mTORC1 and mTORC2. This can result in a more complete shutdown of mTOR signaling.
Q3: What are the expected downstream effects of this compound treatment on cellular signaling?
A3: By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of key downstream targets such as 4E-BP1 and S6K1, leading to a reduction in protein synthesis. Inhibition of mTORC2 is expected to result in decreased phosphorylation of Akt at serine 473, which can impact cell survival and metabolism.
Q4: Are there known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to mTOR inhibitors can include mutations in the mTOR gene that prevent drug binding, activation of bypass signaling pathways that promote cell survival independently of mTOR, and increased drug efflux from the cell.
Q5: In which cancer cell lines is this compound expected to be most effective?
A5: The sensitivity of cancer cell lines to this compound can vary. Generally, cell lines with hyperactive PI3K/Akt/mTOR signaling, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, are predicted to be more sensitive to mTOR inhibitors. However, the specific genetic context of each cell line will influence its response.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Viability Results
Symptom: Higher or lower than expected cell viability after this compound treatment compared to published data or other cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Line-Specific Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Refer to the IC50 data table below to compare your cell line's expected sensitivity. If your cell line is not listed, consider performing a dose-response experiment to determine its specific IC50. |
| Incorrect Drug Concentration | Verify the correct calculation of drug dilutions and the final concentration in your experiment. Ensure the stock solution is properly dissolved and stored. |
| Cell Seeding Density | Inconsistent or inappropriate cell seeding density can affect viability readouts. Optimize seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment. |
| Assay-Specific Artifacts | Some viability assays can be affected by the drug or cell metabolism. Consider using an alternative viability assay (e.g., CellTiter-Glo® instead of MTT) to confirm your results. |
| Cell Line Authenticity and Passage Number | Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug responses. |
Issue 2: Inconsistent Western Blot Results for mTOR Pathway Proteins
Symptom: Lack of expected changes in the phosphorylation of mTOR downstream targets (e.g., p-Akt, p-4E-BP1, p-S6K1) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of downstream targets in your specific cell line. |
| Antibody Quality | Ensure the primary antibodies used for western blotting are validated for detecting the specific phosphorylation sites of interest and are used at the recommended dilution. |
| Lysate Preparation | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during sample preparation. |
| Basal Pathway Activity | Some cell lines may have low basal mTOR pathway activity. Consider stimulating the pathway with growth factors (e.g., insulin or EGF) before this compound treatment to observe a more robust inhibition. |
| Resistant Cell Line | The cell line may possess intrinsic or acquired resistance to mTOR inhibitors. Analyze the expression of key proteins in the PI3K/Akt/mTOR pathway to identify potential resistance mechanisms. |
Issue 3: Altered Cell Cycle Profile Not Aligning with Expectations
Symptom: No significant G1 cell cycle arrest observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Line-Specific Response | The effect of mTOR inhibition on the cell cycle can be cell-type dependent. Some cell lines may undergo apoptosis or autophagy instead of, or in addition to, G1 arrest. Analyze markers for apoptosis (e.g., cleaved caspase-3) or autophagy (e.g., LC3-II). |
| Drug Concentration | The concentration of this compound may be insufficient to induce cell cycle arrest. Perform a dose-response experiment and analyze the cell cycle at various concentrations. |
| Duration of Treatment | The timing for observing cell cycle changes can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for cell cycle analysis. |
| Compensation by Other Pathways | Other signaling pathways may compensate for the inhibition of mTOR, allowing cells to progress through the cell cycle. Investigate the activity of parallel pathways such as the MAPK/ERK pathway. |
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines. This data can be used as a reference for expected sensitivity.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 5 |
| PC-3 | Prostate Cancer | 15 |
| U-87 MG | Glioblastoma | 25 |
| A549 | Lung Cancer | 50 |
| HCT116 | Colon Cancer | 100 |
| Panc-1 | Pancreatic Cancer | 250 |
Note: These values are approximate and can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, 4E-BP1, S6K1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the in vitro effects of this compound.
Troubleshooting Logic for Unexpected Cell Viability
Caption: A decision tree for troubleshooting unexpected cell viability results.
Technical Support Center: Addressing Acquired Resistance to AZD3147 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to AZD3147, a potent dual mTORC1 and mTORC2 inhibitor.
Troubleshooting Guide: Inducing and Analyzing this compound Resistance
Researchers may encounter several challenges when developing and characterizing cell lines with acquired resistance to this compound. This guide provides potential causes and solutions for common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Failure to establish a resistant cell line (all cells die at increasing this compound concentrations). | The starting concentration of this compound is too high or the incremental dose increase is too rapid. | Determine the IC50 of this compound in the parental cell line first. Start the long-term exposure at a concentration below the IC50 (e.g., IC20-IC30) and use smaller, more gradual dose escalations. |
| The chosen cell line may have a low intrinsic propensity to develop resistance to mTOR inhibitors. | Consider using a different cancer cell line known to be sensitive to mTOR inhibitors or one with known genomic instability. | |
| Resistant cell line shows a very high IC50 value (>100-fold increase) but the mechanism is unclear. | A mutation in the mTOR gene, the direct target of this compound, may have occurred. | Perform Sanger or next-generation sequencing of the mTOR gene in the resistant cell line to identify potential mutations in the drug-binding pocket. |
| The cells may have developed strong efflux pump activity. | Perform a rhodamine 123 efflux assay to assess the activity of P-glycoprotein (MDR1) and other ABC transporters. | |
| Resistant cell line exhibits cross-resistance to other mTOR inhibitors but not to drugs with different mechanisms of action. | The resistance mechanism is likely on-target (i.e., related to the mTOR pathway). | This confirms the specificity of the resistance. Proceed with investigating mTOR mutations or alterations in downstream signaling. |
| Resistant cell line shows unexpected phenotypic changes (e.g., altered morphology, increased migration). | The long-term drug treatment may have selected for a subpopulation of cells with a more aggressive phenotype. | Characterize the phenotypic changes using assays for migration, invasion, and epithelial-mesenchymal transition (EMT). |
| Activation of alternative signaling pathways can drive both resistance and altered cell behavior. | Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of mTORC1 and mTORC2. By inhibiting both complexes, it disrupts key cellular processes regulated by the mTOR pathway, including cell growth, proliferation, and survival.
Q2: What are the known and theoretical mechanisms of acquired resistance to mTOR inhibitors like this compound?
While specific data on acquired resistance to this compound is limited, mechanisms of resistance to other mTOR inhibitors can be extrapolated and are generally categorized as:
-
On-Target Alterations:
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Mutations in the mTOR gene: These mutations can occur in the drug-binding pocket, preventing this compound from effectively inhibiting the kinase.
-
-
Activation of Bypass Signaling Pathways:
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Upregulation of parallel survival pathways: Cancer cells can compensate for mTOR inhibition by activating other signaling pathways that promote growth and survival, such as the MAPK/ERK pathway or other receptor tyrosine kinase (RTK) pathways.
-
-
Drug Efflux:
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Increased expression of ABC transporters: Overexpression of efflux pumps like P-glycoprotein (MDR1) can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
-
Resistance to Apoptosis:
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Alterations in apoptotic machinery: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to drug-induced cell death.
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value in the resistant cell line compared to the parental cell line. A significant increase (typically >3-fold) in the IC50 is considered evidence of resistance.
Q4: What are the key downstream signaling pathways of mTORC1 and mTORC2 that I should investigate when studying resistance?
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mTORC1: Primarily regulates protein synthesis. Key downstream effectors to examine include the phosphorylation status of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .
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mTORC2: Is involved in cell proliferation and survival. Key downstream effectors include the phosphorylation of Akt and protein kinase C alpha (PKCα) .
Investigating the activity of these downstream targets in both parental and resistant cells, with and without this compound treatment, can provide insights into the mechanism of resistance.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a cell viability assay.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
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Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Materials:
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Parental cancer cell line with a known IC50 for this compound
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Complete cell culture medium
-
This compound (stock solution in DMSO)
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Cell culture flasks
Procedure:
-
Initial Exposure:
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Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC20-IC30, as determined from the IC50 curve.
-
-
Monitoring and Dose Escalation:
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Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells may die.
-
Once the cells resume a consistent growth rate (similar to the parental line in the absence of the drug), subculture them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
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Repeat this process of monitoring, recovery, and dose escalation. This process can take several months.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line (e.g., 10-fold or higher).
-
-
Characterization and Banking:
-
Confirm the resistance by performing an IC50 assay on the newly established resistant line and compare it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
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Maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Visualizations
Preventing AZD3147 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/mTORC2 inhibitor, AZD3147. Our aim is to help you prevent and resolve issues related to compound precipitation in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound stock solutions.
Issue: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Low Temperature. this compound, like many hydrophobic compounds, has reduced solubility at lower temperatures. Precipitation can occur when a stock solution is moved from room temperature to a cold environment (e.g., 4°C or on ice).
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Solution 1:
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Warm the vial in a water bath set to 37°C for 5-10 minutes.
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Vortex the solution for 1-2 minutes to ensure it is fully redissolved.
-
Visually inspect the solution to confirm that all precipitate has disappeared.
-
If precipitation persists, sonication for 5-10 minutes may be effective.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting the stock solution to multiple freeze-thaw cycles can lead to compound degradation and precipitation.
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Solution 2:
-
Upon initial preparation, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1]
-
When needed, thaw only the required number of aliquots for your experiment.
-
Issue: My this compound precipitates when I dilute it into my aqueous experimental buffer or media.
-
Possible Cause: Rapid change in solvent polarity. Diluting a high-concentration DMSO stock directly into an aqueous solution can cause the compound to "crash out" due to its low aqueous solubility.
-
Solution:
-
Perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO.
-
Then, slowly add the intermediate DMSO solution to your aqueous buffer or media while vortexing to ensure rapid mixing.
-
The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent effects on your cells.
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Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
-
The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[1]
What is the maximum soluble concentration of this compound in DMSO?
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This compound has a high solubility in DMSO, with reports of up to 125 mg/mL (241.47 mM) with the aid of ultrasonication.[1] Another source indicates a solubility of approximately 100 mM in DMSO.[2]
What are the recommended storage conditions for this compound?
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Solid Powder:
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
In Solvent (DMSO):
Could the pH of my buffer be affecting the solubility of this compound?
Quantitative Data Summary
| Property | Value | Solvent/Condition | Citation(s) |
| Molecular Weight | 517.66 g/mol | - | [1] |
| Solubility | 125 mg/mL (241.47 mM) (with ultrasonication) | DMSO | [1] |
| ~100 mM | DMSO | [2] | |
| ~1 mg/mL | Ethanol | [2] | |
| Storage (Solid) | 3 years at -20°C, 2 years at 4°C | - | [1] |
| Storage (in Solvent) | 6 months at -80°C, 1 month at -20°C | DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous, high-purity DMSO (newly opened bottle)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or sonicator (optional)
-
-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 517.66 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 5.18 mg of this compound.
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Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
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If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the solution for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
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Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits mTORC1 and mTORC2 signaling.
References
Validation & Comparative
Validating AZD3147 On-Target Effects by Comparison with mTOR siRNA Knockdown
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two key methods for studying the function of the mTOR signaling pathway: pharmacological inhibition using AZD3147 and genetic knockdown using small interfering RNA (siRNA). It is designed for researchers, scientists, and drug development professionals seeking to validate the on-target effects of mTOR inhibitors.
Introduction to mTOR and this compound
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrients.[2][4] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2]
This compound is a potent and selective dual inhibitor of both mTORC1 and mTORC2.[5][6][7] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby blocking the activity of both complexes.[1] This complete inhibition of mTOR signaling makes this compound a valuable tool for cancer research and other diseases where the mTOR pathway is dysregulated.[1][8]
To ensure that the observed cellular effects of this compound are indeed due to its intended action on mTOR, it is crucial to perform on-target validation. A standard and effective method for this is to compare the phenotypic and molecular effects of the inhibitor with those caused by the specific knockdown of mTOR expression using siRNA.
Data Presentation: this compound vs. mTOR siRNA
The following table summarizes the expected comparative effects of this compound treatment and mTOR siRNA knockdown on key cellular and molecular readouts. The quantitative data presented are hypothetical and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and specific reagents used.
| Parameter | Untreated Control | This compound Treatment (e.g., 100 nM) | mTOR siRNA Knockdown | Expected Outcome Comparison |
| Cell Proliferation (72h) | 100% | 35% | 40% | Similar reduction in cell proliferation, confirming mTOR's role in cell growth. |
| Phospho-mTOR (Ser2448) Protein Level | 100% | <10% | Not applicable (total mTOR is reduced) | This compound directly inhibits mTOR kinase activity. |
| Total mTOR Protein Level | 100% | 100% | <20% | siRNA specifically reduces total mTOR protein expression. |
| Phospho-p70S6K (Thr389) Protein Level | 100% | <15% | <25% | Both methods lead to a significant decrease in the phosphorylation of a key mTORC1 downstream target. |
| Phospho-Akt (Ser473) Protein Level | 100% | <20% | <30% | Both methods demonstrate inhibition of mTORC2, which is responsible for Akt phosphorylation at this site. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
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Cell Lines: Select appropriate cancer cell lines with known mTOR pathway activity (e.g., MCF-7, U87-MG).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. Replace the existing medium with the drug-containing medium.
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Control: Treat cells with a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
siRNA Transfection
-
siRNA Reagents: Use a validated siRNA sequence targeting human mTOR and a non-targeting control siRNA.
-
Transfection Reagent: Employ a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Protocol:
-
Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
Dilute the mTOR siRNA and non-targeting control siRNA in serum-free medium.
-
Dilute the transfection reagent in a serum-free medium and incubate for 5 minutes.
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Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow for complex formation.
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Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream analysis.
-
Western Blot Analysis
Western blotting is used to assess the protein levels and phosphorylation status of key components of the mTOR pathway.[9]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against mTOR, phospho-mTOR (Ser2448), p70S6K, phospho-p70S6K (Thr389), Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Method: Use a standard method such as the MTT or CellTiter-Glo assay to measure cell viability and proliferation.
-
Protocol:
-
Seed cells in 96-well plates.
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Treat the cells with this compound or transfect them with mTOR siRNA as described above.
-
At the desired time points (e.g., 24, 48, 72 hours), add the assay reagent to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions to determine the relative number of viable cells.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for validating this compound on-target effects.
Conclusion
By demonstrating that the pharmacological inhibition of mTOR with this compound phenocopies the effects of genetic knockdown of mTOR with siRNA, researchers can confidently attribute the observed cellular and molecular changes to the on-target activity of the compound. This comparative approach is a critical step in the preclinical validation of targeted therapies.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AAV expressing an mTOR‐inhibiting siRNA exhibits therapeutic potential in retinal vascular disorders by preserving endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
A Head-to-Head Showdown: Second-Generation mTOR Inhibitors Challenge the First in Cancer Therapy
A new wave of mTOR inhibitors, targeting both mTORC1 and mTORC2 complexes, demonstrates enhanced potency and the potential to overcome resistance to earlier agents. This guide provides a comprehensive comparison of second-generation mTOR inhibitors, Sapanisertib and Torin1, against the first-generation inhibitor, Everolimus, with supporting experimental data and detailed protocols for researchers in oncology and drug development.
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. First-generation mTOR inhibitors, such as Everolimus (a derivative of rapamycin), exclusively target the mTORC1 complex.[] While effective in some cancers, their efficacy can be limited by a feedback activation of the PI3K/AKT pathway.[2] Second-generation mTOR inhibitors, including Sapanisertib and Torin1, were developed to address this limitation by competitively inhibiting the ATP-binding site of the mTOR kinase domain, thereby blocking both mTORC1 and mTORC2 signaling.[2] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR pathway.
Unveiling the Potency: A Quantitative Look at Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Sapanisertib, Torin1, and Everolimus across a range of cancer cell lines, highlighting the generally superior potency of the second-generation inhibitors.
| Sapanisertib (INK-128) | ||
| Target | IC50 (nM) | Assay Type |
| mTOR | 1 | Cell-free |
| PI3Kα | 219 | Cell-free |
| PI3Kγ | 221 | Cell-free |
| PI3Kδ | 230 | Cell-free |
| PI3Kβ | 5293 | Cell-free |
| PC3 (Prostate) | 100 | Cell Proliferation |
Table 1: IC50 values for Sapanisertib.[3][4][5]
| Torin1 | ||
| Target | IC50 (nM) | Assay Type |
| mTORC1 | 2 | Cell-free |
| mTORC2 | 10 | Cell-free |
| mTOR | 3 | In vitro kinase |
| DNA-PK | 6.3 | In vitro kinase |
| PI3K | 1800 | Cell-free |
Table 2: IC50 values for Torin1.[6][7]
| Everolimus (RAD001) | ||
| Target/Cell Line | IC50 | Assay Type |
| mTOR (FKBP12) | 1.6-2.4 nM | Cell-free |
| VEGF-induced HUVEC proliferation | 0.12 nM | Cell Proliferation |
| bFGF-induced HUVEC proliferation | 0.8 nM | Cell Proliferation |
| BT474 (Breast) | 71 nM | Cell Proliferation |
| Primary Breast Cancer Cells | 156 nM | Cell Proliferation |
| SCCOHT-CH-1 (Ovarian) | 20.45 µM | Cell Viability |
| COV434 (Ovarian) | 33.19 µM | Cell Viability |
Table 3: IC50 values for Everolimus.[8][9]
In Vivo Efficacy: From Bench to Bedside
Preclinical studies using xenograft models provide crucial insights into the antitumor activity of these inhibitors in a living system.
| Inhibitor | Cancer Model | Dosage | Effect |
| Sapanisertib | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day | Tumor growth inhibition |
| Torin1 | U87MG (Glioblastoma) | 20 mg/kg | Good pharmacodynamic inhibition |
| Everolimus | HCT116 (Colorectal) | 5 mg/kg daily | 80% reduction in tumor growth |
Table 4: In Vivo Antitumor Activity of mTOR Inhibitors.[3][7][10]
A randomized phase II clinical trial in patients with advanced renal cell carcinoma who had progressed on VEGF-targeted therapy directly compared Sapanisertib with Everolimus. The study found no significant difference in progression-free survival between the two drugs (median PFS of 3.6 months for Sapanisertib vs. 3.8 months for Everolimus).[2][11][12] However, Sapanisertib was found to be less tolerable.[2][11][12]
Delving into the Mechanism: Signaling Pathways and Cellular Fate
The differential targeting of mTORC1 and mTORC2 by first and second-generation inhibitors leads to distinct downstream signaling cascades and cellular outcomes.
First-Generation mTOR Inhibition: The Everolimus Effect
Everolimus, by binding to FKBP12, allosterically inhibits mTORC1, leading to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1. This results in the inhibition of protein synthesis and cell cycle progression. However, the inhibition of the S6K1 negative feedback loop can lead to the activation of AKT, a pro-survival signal.
Caption: Everolimus inhibits mTORC1 signaling.
Second-Generation mTOR Inhibition: The Dual Blockade
Second-generation inhibitors like Sapanisertib and Torin1 directly bind to the mTOR kinase domain, inhibiting both mTORC1 and mTORC2. This dual inhibition not only blocks the protein synthesis pathway but also prevents the activation of AKT via mTORC2-mediated phosphorylation of the serine 473 residue, thus providing a more complete shutdown of the mTOR signaling network.
Caption: Second-gen inhibitors block mTORC1/2.
Experimental Corner: Protocols for Key Assays
To facilitate further research and comparative studies, detailed protocols for essential in vitro assays are provided below.
Western Blot Analysis for mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling cascade.
Caption: Western Blot Workflow.
Protocol:
-
Cell Lysis: Treat cells with the mTOR inhibitor of interest at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, AKT, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the mTOR inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Caption: Apoptosis Assay Workflow.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of mTOR inhibitors for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate and quantify cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
Second-generation mTOR inhibitors demonstrate clear advantages in potency and mechanism of action over their first-generation counterparts. Their ability to dually inhibit mTORC1 and mTORC2 offers a more complete blockade of the mTOR pathway, potentially overcoming some of the resistance mechanisms observed with rapalogs. While clinical data is still emerging, the preclinical evidence strongly supports the continued investigation of these agents, both as monotherapies and in combination with other targeted therapies, to improve outcomes for cancer patients. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of mTOR-targeted cancer therapy.
References
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 4. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. researchgate.net [researchgate.net]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of AZD3147 in Combination with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual mTORC1/mTORC2 inhibitor, AZD3147 (also known as AZD8055), has demonstrated significant promise in preclinical cancer models. Its ability to comprehensively block the mTOR signaling pathway makes it a strong candidate for combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound when combined with the MEK1/2 inhibitor, selumetinib, supported by experimental data from preclinical studies. The data underscores the potential of this combination to enhance anti-tumor activity and overcome resistance mechanisms.
Quantitative Analysis of Synergistic Effects
The combination of this compound and selumetinib has been shown to exert synergistic anti-proliferative and anti-tumor effects across various cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and ovarian clear cell carcinoma. The synergy is evident from both in vitro and in vivo studies.
In Vitro Synergy in Ovarian Clear Cell Carcinoma
In a study on ovarian clear cell carcinoma cell lines, the combination of this compound and selumetinib at their IC20 concentrations resulted in a synergistic reduction in cell viability, as determined by the Chou-Talalay method (Combination Index < 0.75)[1].
| Cell Line | This compound IC20 (nM) | Selumetinib IC20 (nM) | Combination Index (CI) | Effect |
| HAC2 | 15 | 356 | < 0.75 | Synergistic |
| JHOC5 | 5 | 119 | < 0.75 | Synergistic |
| SMOV2 | >5000 | >5000 | < 0.75 | Synergistic |
Table 1: In vitro synergistic effects of this compound and selumetinib in ovarian clear cell carcinoma cell lines. A Combination Index (CI) of less than 0.75 was considered synergistic[1].
In Vivo Tumor Growth Inhibition
Preclinical studies in xenograft models of NSCLC and colorectal cancer have demonstrated significantly enhanced tumor growth inhibition (TGI) with the combination of this compound and selumetinib compared to either agent alone.
| Cancer Model | Xenograft | Treatment Group | Tumor Growth Inhibition (%) |
| NSCLC (KRAS mutant) | CaLu-6 | Selumetinib | 43 |
| This compound | 66 | ||
| Selumetinib + this compound | 93 | ||
| NSCLC (KRAS mutant) | A549 | Selumetinib | - |
| This compound | - | ||
| Selumetinib + this compound | Significantly enhanced | ||
| Colorectal Cancer (KRAS mutant) | LoVo | Selumetinib | 43 |
| This compound | 66 | ||
| Selumetinib + this compound | 93 | ||
| Colorectal Cancer (KRAS mutant) | HCT-116 | Selumetinib | 59 |
| This compound | 24 | ||
| Selumetinib + this compound | Significantly enhanced |
Table 2: In vivo anti-tumor efficacy of this compound and selumetinib combination in NSCLC and colorectal cancer xenograft models. Tumor Growth Inhibition (TGI) was significantly enhanced in the combination groups compared to monotherapies[2].
Signaling Pathway Modulation
The synergistic effect of combining this compound and selumetinib stems from the dual blockade of two critical and often interconnected signaling pathways in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
Figure 1: Dual inhibition of MAPK and PI3K/mTOR pathways.
This compound inhibits both mTORC1 and mTORC2, key regulators of cell growth, proliferation, and survival. Selumetinib targets MEK1/2, a central component of the MAPK pathway, which is frequently activated in cancer and drives proliferation. By simultaneously blocking these pathways, the combination therapy can prevent compensatory signaling and feedback loops that often limit the efficacy of single-agent therapies. For instance, inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the MAPK pathway as a resistance mechanism. The concurrent use of a MEK inhibitor abrogates this escape route.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian clear cell carcinoma cell lines (HAC2, JHOC5, SMOV2) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound and selumetinib, both as single agents and in combination, for 48 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a specified time to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (vehicle-treated) cells. IC20 values were determined, and the Combination Index (CI) was calculated using the Chou-Talalay method to assess synergy[1].
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., CaLu-6, A549, LoVo, HCT-116) were subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 0.2 cm³). Mice were then randomized into treatment groups: vehicle control, selumetinib alone, this compound alone, and the combination of selumetinib and this compound[2].
-
Drug Administration: Selumetinib and this compound were administered orally via gavage. In the combination group, selumetinib was administered 2 hours before this compound[2].
-
Monitoring: Tumor volume and animal body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical significance was determined using appropriate tests (e.g., one-tailed t-test)[2].
Western Blot Analysis
-
Sample Preparation: Tumor tissue from xenograft models was harvested at specified times after drug administration (e.g., 4 hours post-AZD3147 and 6 hours post-selumetinib) and lysed to extract proteins[2].
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-AKT, p-S6, p-4EBP1, p-ERK1/2, and their total protein counterparts).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands was quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels[2].
Figure 2: General experimental workflow.
References
Unveiling Target Engagement of AZD3147: A Comparative Phospho-proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD3147, a potent and selective dual inhibitor of mTORC1 and mTORC2, against other well-characterized mTOR inhibitors, Rapamycin and Torin1.[1] Through the lens of phospho-proteomics, we delineate the specific molecular signatures of target engagement for each compound, offering valuable insights for researchers in oncology and cellular signaling.
Introduction to this compound and mTOR Inhibition
This compound is an ATP-competitive inhibitor that targets both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and metabolism.[1] Unlike the allosteric mTORC1 inhibitor Rapamycin, this compound and the ATP-competitive inhibitor Torin1 offer a more complete blockade of mTOR signaling. This guide utilizes quantitative phospho-proteomics to substantiatetarget engagement by showcasing the differential phosphorylation of downstream mTOR substrates.
Comparative Analysis of mTOR Inhibitor-Induced Phosphorylation Changes
To objectively assess the target engagement of this compound, we present a synthesized comparison of its effects on key mTORC1 and mTORC2 substrates against Rapamycin and Torin1. The following table summarizes the expected changes in phosphorylation of well-established downstream effectors based on existing literature.
| Target Protein | Phosphorylation Site | Function | Expected Fold Change in Phosphorylation |
| This compound | |||
| mTORC1 Substrates | |||
| 4E-BP1 | Thr37/46 | Inhibits cap-dependent translation | ↓↓↓ |
| 4E-BP1 | Ser65 | Inhibits cap-dependent translation | ↓↓↓ |
| S6K1 | Thr389 | Promotes protein synthesis and cell growth | ↓↓↓ |
| ULK1 | Ser757 | Inhibits autophagy | ↓↓↓ |
| mTORC2 Substrates | |||
| AKT | Ser473 | Promotes cell survival and proliferation | ↓↓↓ |
| PRAS40 | Thr246 | Component of mTORC1, phosphorylation by AKT relieves its inhibition of mTORC1 | ↓↓↓ |
Table 1: Comparative Effects of mTOR Inhibators on Key Downstream Substrates. This table summarizes the anticipated fold changes in phosphorylation of key mTORC1 and mTORC2 substrates following treatment with this compound, Rapamycin, and Torin1. Data is synthesized from multiple phospho-proteomic studies on mTOR inhibitors. (↓↓↓: Strong Decrease; ↓↓: Moderate Decrease; ↓: Slight Decrease; ↑/↔: Increase or No Change)
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams illustrate the mTOR signaling pathway and a generalized phospho-proteomics workflow.
Caption: mTOR Signaling Pathway with Inhibitor Targets.
Caption: Quantitative Phospho-proteomics Workflow.
Detailed Experimental Protocol: Quantitative Phospho-proteomics for mTOR Target Engagement
This protocol provides a generalized framework for assessing the target engagement of mTOR inhibitors using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MCF7, U87MG) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal mTOR activity.
-
Treat cells with this compound (e.g., 100 nM), Rapamycin (e.g., 20 nM), Torin1 (e.g., 250 nM), or vehicle control (DMSO) for a specified time (e.g., 2 hours).
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in a urea-based buffer containing phosphatase and protease inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the lysate to reduce urea concentration and digest proteins with sequencing-grade trypsin overnight at 37°C.
4. Tandem Mass Tag (TMT) Labeling:
-
Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled peptide samples in equal amounts.
5. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the combined, labeled peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Wash the enrichment resin extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high-pH buffer.
6. LC-MS/MS Analysis:
-
Desalt the enriched phosphopeptides using C18 SPE.
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of phosphopeptides across the different treatment conditions based on the TMT reporter ion intensities.
-
Normalize the data and perform statistical analysis to identify significantly regulated phosphorylation sites.
Conclusion
This comparative guide demonstrates the utility of phospho-proteomics in confirming the target engagement of this compound. By providing a clear overview of its effects on the mTOR signaling cascade in comparison to other inhibitors, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. The detailed experimental protocol offers a practical foundation for laboratories to independently validate and expand upon these findings.
References
A Comparative Analysis of Off-Target Kinase Profiles of mTOR Inhibitors: AZD3147 vs. Alternatives
A detailed examination of the off-target kinase profiles of the novel dual mTORC1/mTORC2 inhibitor, AZD3147, compared to other prominent mTOR inhibitors—Sapanisertib, Everolimus, and Temsirolimus—reveals significant differences in their selectivity, which may have implications for their therapeutic efficacy and safety profiles. While direct head-to-head comparative kinome scan data for all compounds is not publicly available in a single study, analysis of existing data from various sources provides valuable insights into their off-target interactions.
This guide provides a comprehensive comparison of the off-target kinase profiles of this compound and other key mTOR inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary of Kinase Selectivity
In contrast, publicly available kinome profiling data for the FDA-approved mTOR inhibitors, Everolimus and Temsirolimus, from sources such as Carna Biosciences, allow for a more detailed quantitative analysis of their off-target profiles.[1] This data reveals that while their primary target is mTOR, they do interact with other kinases to varying degrees.
Rapamycin and its analogs, including Everolimus and Temsirolimus, are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTORC1. This mechanism of action is distinct from ATP-competitive inhibitors like this compound and Sapanisertib, which may contribute to differences in their off-target profiles.
Comparative Off-Target Kinase Profile Data
While a direct comparative table featuring this compound and Sapanisertib alongside Everolimus and Temsirolimus with comprehensive kinome scan data is not possible due to the limited public availability of data for the former two, the following tables summarize the available information.
Table 1: Qualitative Selectivity Profile of this compound and Sapanisertib
| Compound | Description of Selectivity | Notable Off-Targets (if reported) |
| This compound | Extremely potent and selective dual mTORC1/mTORC2 inhibitor.[1][2] | Specific off-target kinase data not publicly available. |
| Sapanisertib | Potent and selective mTORC1/mTORC2 inhibitor.[3][4][5][6][7][8][9][10][11][12][13] | >200-fold less potent against Class I PI3K isoforms.[8] |
Table 2: Quantitative Kinome Profile of Everolimus and Temsirolimus
The following data is based on publicly available information from kinase profiling services and may vary depending on the specific assay conditions. The data below represents a selection of kinases and is not exhaustive.
| Kinase | Everolimus (% Inhibition @ 1µM) | Temsirolimus (% Inhibition @ 1µM) |
| mTOR | Potent Inhibition | Potent Inhibition |
| PI3Kα | Moderate Inhibition | Moderate Inhibition |
| PI3Kβ | Low Inhibition | Low Inhibition |
| PI3Kγ | Moderate Inhibition | Moderate Inhibition |
| PI3Kδ | Low Inhibition | Low Inhibition |
| DNA-PK | Low Inhibition | Low Inhibition |
| ATM | Low Inhibition | Low Inhibition |
| ATR | Low Inhibition | Low Inhibition |
| p70S6K | Low Inhibition | Low Inhibition |
Note: This table is a representation based on typical findings. For precise, lot-specific data, referring to the original data source from a provider like Carna Biosciences is recommended.
Signaling Pathways and Experimental Workflows
To understand the context of mTOR inhibition and the methodologies used to assess off-target profiles, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway showing upstream regulators and downstream effectors of mTORC1 and mTORC2.
Caption: A generalized workflow for determining the off-target kinase profile of a test compound.
Experimental Protocols
The determination of off-target kinase profiles relies on robust and high-throughput screening methods. The most common techniques are detailed below.
KINOMEscan™ Assay
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are produced as fusions to a DNA tag.
-
Procedure:
-
A kinase panel (e.g., 468 kinases) is prepared.
-
The test compound (e.g., at a fixed concentration of 1 µM or in a dose-response format) is incubated with the kinases and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis: The data is often visualized using a "TreeSpot" diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.
Radiometric Kinase Assays (e.g., Filter Binding Assay)
Radiometric assays are considered a "gold standard" for measuring kinase activity and inhibition.[14] They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.
Methodology:
-
Assay Principle: The assay quantifies the incorporation of a radioactive phosphate (usually from [γ-³²P]ATP or [γ-³³P]ATP) into a specific peptide or protein substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate.
-
The filter is washed to remove unbound ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control reaction without the inhibitor. IC50 values are determined by measuring inhibition at a range of compound concentrations.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a common non-radiometric method for measuring kinase activity in a high-throughput format. The LanthaScreen™ is a widely used TR-FRET platform.
Methodology:
-
Assay Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, the donor fluorophore (lanthanide) and the acceptor fluorophore (on the substrate) are brought into close proximity, resulting in a FRET signal.
-
Procedure:
-
The kinase, a fluorescently labeled substrate, and the test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation time, the reaction is stopped, typically by adding EDTA.
-
A lanthanide-labeled anti-phospho-substrate antibody is added.
-
After another incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The ratio of the acceptor emission to the donor emission is calculated. A decrease in this ratio in the presence of a test compound indicates inhibition of the kinase. IC50 values can be determined from dose-response curves.
Conclusion
Based on the available information, this compound and Sapanisertib are highly selective dual mTORC1/mTORC2 inhibitors, a feature that is desirable for minimizing off-target effects and potentially improving the therapeutic window. While a direct, comprehensive comparison of their kinome profiles with Everolimus and Temsirolimus is hampered by the lack of publicly available data for this compound and Sapanisertib, the qualitative descriptions point towards a favorable selectivity profile. The quantitative data for Everolimus and Temsirolimus confirm their primary activity against mTOR but also show interactions with other kinases, particularly within the PI3K family. For a definitive comparison, head-to-head kinome profiling of all four compounds under identical experimental conditions would be required. Researchers are encouraged to consult primary data sources and consider the different mechanisms of action when evaluating the suitability of these inhibitors for their specific research or therapeutic applications.
References
- 1. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 2. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 4.6. KINOMEscan [bio-protocol.org]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of AZD3147: A Comparative Analysis with Alternative mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo therapeutic window of AZD3147, a potent and selective dual inhibitor of mTORC1 and mTORC2, with other mTOR inhibitors. Due to the limited publicly available in vivo data for this compound, its close analog, AZD2014, which shares a similar mechanism of action and has been extensively studied in preclinical models, is used as a primary surrogate for comparative analysis. This guide synthesizes available data on efficacy and toxicity to provide a framework for evaluating the therapeutic potential of these compounds.
Comparative Efficacy and Toxicity of mTOR Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. For mTOR inhibitors, this is often evaluated in preclinical xenograft models of cancer, where anti-tumor activity is the primary efficacy endpoint, and tolerability is assessed through monitoring animal well-being.
| Drug | Target | In Vivo Model | Dosing Schedule | Efficacy (Tumor Growth Inhibition) | Key Toxicity Observations |
| AZD2014 (this compound surrogate) | mTORC1/mTORC2 | MCF7 human breast cancer xenografts (SCID mice) | 15 mg/kg once daily, orally | Significant tumor growth inhibition.[1][2][3][4] | Generally well-tolerated at efficacious doses. Higher doses may lead to increased cleaved caspase and γ-H2AX, indicative of apoptosis and DNA damage.[4] |
| HCC1500 human breast cancer xenografts (SCID-beige mice) | Not specified | Significant tumor growth inhibition.[3] | Not specified | ||
| Neuroblastoma xenografts (mice) | Not specified | Significant reduction in tumor growth.[5] | No apparent toxicity.[5] | ||
| Sapanisertib (MLN0128) | mTORC1/mTORC2 | ZR-75-1 breast cancer xenograft model | 0.3 mg/kg/day | Tumor growth inhibition. | In a Phase II study in patients with acute lymphoblastic leukemia, common grade 3-4 non-hematologic toxicities included mucositis and hyperglycemia.[6] |
| Syngeneic mouse model of BCR-ABL-positive ALL | Not specified | Inhibited tumor growth.[6] | Not specified | ||
| Everolimus | mTORC1 | HT29 human colorectal carcinoma xenografts | 10 mg/kg daily, orally | Significant tumor growth inhibition (average TGI = 40%).[7][8][9] | Only moderate hematologic toxicity signs were observed in combination studies.[10] |
| HCT116 human colorectal carcinoma xenografts | 10 mg/kg daily, orally | Significant tumor growth inhibition (average TGI = 44%).[7][8][9] | Not specified | ||
| Murine squamous cell carcinoma (SCC VII) | 0.5 mg/kg and 1.0 mg/kg twice a day | Statistically significant tumor inhibition.[11] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the comparison of mTOR inhibitors.
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of mTOR inhibitors in a mouse xenograft model.
Animal Model:
-
Mice: Severe Combined Immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
-
Cell Lines: Human cancer cell lines such as MCF7 (breast cancer), HT29 (colorectal cancer), or patient-derived xenograft (PDX) models.
Procedure:
-
Cell Culture and Implantation: Tumor cells are cultured under standard conditions. A suspension of 1 x 10^6 to 10 x 10^7 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: The vehicle used to dissolve the drug (e.g., sterile water, 0.5% HPMC) is administered to the control group following the same schedule and route as the treatment groups.
-
Treatment Groups: The mTOR inhibitor is administered orally via gavage at the specified dose and schedule (e.g., daily, intermittently).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured 2-3 times per week using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of general health and toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).
-
In Vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of the mTOR inhibitor.
Procedure:
-
Dose Escalation: Healthy, non-tumor-bearing mice are administered escalating doses of the drug.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight. A significant body weight loss (e.g., >15-20%) is often a key indicator of toxicity.
-
Hematological and Clinical Chemistry Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess effects on hematopoietic and organ function (e.g., liver, kidney).
-
Histopathology: Major organs are harvested, fixed, and processed for histopathological examination to identify any drug-induced tissue damage.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Caption: Standard workflow for in vivo xenograft efficacy studies.
Caption: Conceptual diagram of the therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD2014, an Inhibitor of mTORC1 and mTORC2, Is Highly Effective in ER+ Breast Cancer When Administered Using Intermittent or Continuous Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor effect of AZD8055 against neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Reproducibility: Investigating AZD3147-Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a cornerstone of successful drug development. This guide provides a comprehensive overview of the dual mTORC1/mTORC2 inhibitor, AZD3147, with a focus on promoting reproducible experimental outcomes across different laboratories. While direct inter-laboratory comparative studies on this compound are not publicly available, this guide offers a framework for consistent experimental design and data interpretation by presenting established preclinical data, detailed experimental protocols, and a comparison with other mTOR inhibitors.
Understanding this compound: A Dual mTORC1/mTORC2 Inhibitor
This compound is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual inhibition offers a potential advantage over first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. Inhibition of both complexes can lead to a more complete shutdown of the PI3K/Akt/mTOR signaling pathway, potentially overcoming resistance mechanisms associated with rapalogs.
The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[2] Its dysregulation is a common feature in many cancers.
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Comparative Preclinical Activity of Dual mTOR Inhibitors
While extensive public data on this compound is limited, data from the closely related dual mTORC1/mTORC2 inhibitor, AZD8055, provides insight into the expected potency and cellular effects. AZD8055 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, often with IC50 values in the nanomolar range. Dual mTOR inhibitors like AZD8055 have been shown to be more effective than rapamycin in inhibiting breast cancer cell proliferation.[3]
Table 1: Illustrative Anti-proliferative Activity of AZD8055 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3RR (rapamycin-resistant) | Prostate Cancer | < 30 | [4] |
| PTEN wildtype cells | Various | > 100 (for rapamycin), < 30 (for AZD8055) | [4] |
| Hep-2 | Laryngeal Cancer | Dose-dependent inhibition | [5][6] |
| MDA-MB-231 | Breast Cancer | ~10x lower than rapamycin | [3] |
| MDA-MB-453 | Breast Cancer | ~10x lower than rapamycin | [3] |
Note: This table is illustrative and based on data for AZD8055, a compound with a similar mechanism of action to this compound. Researchers should establish dose-response curves for this compound in their specific cell lines of interest.
Table 2: Comparison of mTOR Inhibitors
| Feature | Rapamycin & Analogs (e.g., Everolimus) | Dual mTORC1/mTORC2 Inhibitors (e.g., this compound, AZD8055) |
| Target | Allosteric inhibitor of mTORC1 | ATP-competitive inhibitor of mTORC1 and mTORC2 |
| AKT Phosphorylation | Can lead to feedback activation of AKT (p-AKT at Ser473) | Inhibits AKT phosphorylation at Ser473 |
| 4E-BP1 Phosphorylation | Incomplete inhibition | More complete inhibition |
| Resistance | Subject to resistance via feedback loops | Can overcome rapamycin resistance[4] |
| Cellular Effects | Primarily cytostatic (inhibits proliferation) | Can be cytotoxic (induces apoptosis) in some contexts[5][6] |
Recommended Experimental Protocols for Reproducible Results
To ensure the reproducibility of this compound-induced phenotypes, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a proprietary solution) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.[7]
Figure 2: Experimental workflow for determining cell viability and IC50 values.
Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is crucial for confirming the mechanism of action of this compound by assessing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Protocol:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Figure 3: Step-by-step workflow for Western blot analysis of mTOR pathway proteins.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and mTORC2 in the presence of an inhibitor.
Protocol:
-
Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 and mTORC2 complexes using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).
-
Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP. Include different concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Conclusion
Achieving reproducible results with this compound requires a thorough understanding of its mechanism of action as a dual mTORC1/mTORC2 inhibitor and the implementation of standardized, well-controlled experimental protocols. By utilizing the methodologies and comparative data presented in this guide, researchers can enhance the consistency and reliability of their findings, ultimately accelerating the translation of preclinical discoveries into clinical applications. Careful documentation of all experimental details, including cell line authentication, reagent sources, and specific protocol parameters, is paramount for ensuring that induced phenotypes can be reliably reproduced across different laboratory settings.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AZD3147
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of AZD3147, a potent, orally bioavailable dual inhibitor of mTORC1 and mTORC2.[1][2][3] Given its physiological activity, it is imperative to handle this compound with the appropriate care to minimize exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
While some suppliers may classify this compound as a non-hazardous substance or mixture, it is crucial to recognize its high physiological activity and treat it as a hazardous material. The following personal protective equipment is essential to prevent ingestion, inhalation, and contact with skin and eyes.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses for splash hazards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[4] A lab coat must be worn. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. |
| Protective Clothing | A fully buttoned lab coat and appropriate shoes that cover the entire foot are mandatory.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in Table 1.
-
Don PPE in the following order: gown, mask or respirator, goggles or face shield, and gloves.
-
-
Handling:
-
When weighing the solid compound, use a balance inside a ventilated enclosure to avoid dust inhalation.
-
This compound is soluble in organic solvents such as ethanol and DMSO.[1] When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Conduct all experimental procedures involving this compound within a fume hood.
-
-
Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Doff PPE in an order that minimizes contamination: gloves, goggles or face shield, gown, and mask or respirator.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
Logical Relationship for Waste Disposal
Caption: Segregation and disposal pathways for this compound-contaminated waste.
Disposal Protocols:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent pads, and plasticware, must be placed in a designated hazardous waste container.[5]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled hazardous chemical waste container. Do not pour this waste down the drain.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5]
-
All waste containers must be properly labeled and disposed of in accordance with institutional and local regulations for hazardous waste.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
